Isochromophilone VI

Catalog No.
S629875
CAS No.
167173-91-3
M.F
C23H28ClNO5
M. Wt
433.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isochromophilone VI

CAS Number

167173-91-3

Product Name

Isochromophilone VI

IUPAC Name

[(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-2-(2-hydroxyethyl)-7-methyl-6,8-dioxoisoquinolin-7-yl] acetate

Molecular Formula

C23H28ClNO5

Molecular Weight

433.9 g/mol

InChI

InChI=1S/C23H28ClNO5/c1-6-14(2)11-15(3)7-8-17-12-18-19(13-25(17)9-10-26)21(28)23(5,30-16(4)27)22(29)20(18)24/h7-8,11-14,26H,6,9-10H2,1-5H3/b8-7+,15-11+/t14-,23+/m0/s1

InChI Key

ZQLIAKJHIRHCFA-XIIQHIPDSA-N

SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CN1CCO)(C)OC(=O)C)Cl

Synonyms

isochromophilone VI

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CN1CCO)(C)OC(=O)C)Cl

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CN1CCO)(C)OC(=O)C)Cl

Source and Classification

Isochromophilone VI is a naturally occurring compound belonging to the class of azaphilones. It was first isolated from the fungus Penicillium multicolor FO-3216. PubMed:

Biological Activity

The primary research interest in Isochromophilone VI lies in its potential to inhibit the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). ACAT plays a crucial role in cholesterol metabolism by esterifying cholesterol with a fatty acid, creating cholesteryl esters. PubMed: Studies have shown that Isochromophilone VI exhibits inhibitory activity against ACAT, suggesting its potential as a therapeutic agent for hypercholesterolemia (high cholesterol levels). PubMed:

Further Research

While initial research shows promise, further investigation is needed to fully understand the therapeutic potential of Isochromophilone VI. This includes:

  • In vivo studies: Evaluating the effectiveness and safety of the compound in animal models of hypercholesterolemia.
  • Mechanism of action: Elucidating the precise mechanism by which Isochromophilone VI inhibits ACAT activity.
  • Structure-activity relationship (SAR) studies: Exploring modifications to the molecule's structure to improve its potency and selectivity.

Isochromophilone VI is a member of the azaphilone family, characterized by its complex structure and notable biological activities. The chemical formula for isochromophilone VI is C23H28ClNO5, and it has a molecular weight of 433 g/mol. This compound has been isolated from various fungal species, including Penicillium multicolor and Arcopilus aureus, highlighting its presence in diverse ecological niches . Isochromophilone VI exhibits a unique chloroazaphilone structure, which contributes to its distinct properties and potential applications in medicinal chemistry.

That modify its structure and enhance its biological activity. For instance, analogues of isochromophilone VI have been synthesized through Wittig reactions and aldol condensation, demonstrating its versatility in synthetic organic chemistry . These reactions allow for the exploration of structure-activity relationships, which are crucial for developing more potent derivatives.

Isochromophilone VI displays significant biological activities, particularly as an antimicrobial agent. Studies have shown that it possesses inhibitory effects against various pathogens, making it a candidate for further investigation in the development of antifungal and antibacterial treatments . Additionally, isochromophilone VI has been noted for its cytotoxic properties, suggesting potential applications in cancer therapy .

The synthesis of isochromophilone VI can be achieved through several methods:

  • Natural Extraction: Isolation from fungal sources such as Penicillium multicolor.
  • Chemical Synthesis: Utilizing reactions such as the Wittig reaction and aldol condensation to create analogues that may enhance biological activity .
  • Biotechnological Approaches: Employing genetically modified strains of fungi to increase yield and modify the compound's properties.

These methods provide a comprehensive toolkit for researchers aiming to produce isochromophilone VI and its derivatives.

Isochromophilone VI has several promising applications:

  • Antimicrobial Agents: Its efficacy against various pathogens positions it as a potential lead compound for developing new antibiotics.
  • Cancer Therapeutics: Its cytotoxic properties suggest possible applications in oncology.
  • Biochemical Research: As a model compound, it can be used in studies exploring azaphilones' roles in fungal metabolism and secondary metabolite production.

Research on isochromophilone VI indicates that it interacts with cellular targets that are critical for microbial growth and proliferation. The compound's mechanism of action involves disrupting cellular processes, leading to inhibition of pathogen growth . Further studies are needed to elucidate the precise molecular interactions and pathways affected by isochromophilone VI.

Isochromophilone VI shares structural similarities with other azaphilones, which can be compared based on their biological activities and chemical structures. Some similar compounds include:

  • Sclerotiorin: An azaphilone known for its antifungal properties.
  • Isochromophilone I: Exhibits similar structural features but varies in biological activity.
  • Isochromophilone II: Another derivative with distinct antimicrobial effects.

Comparison Table

CompoundStructure TypeBiological ActivitySource
Isochromophilone VIChloroazaphiloneAntimicrobial, CytotoxicPenicillium multicolor
SclerotiorinAzaphiloneAntifungalVarious fungi
Isochromophilone IAzaphiloneAntimicrobialPenicillium spp.
Isochromophilone IIAzaphiloneAntimicrobialPenicillium spp.

Uniqueness

Isochromophilone VI is unique due to its specific chloro substitution pattern and the resulting enhanced biological activities compared to its analogues. Its complex structure allows for diverse interactions within biological systems, making it a subject of interest for further research in medicinal chemistry.

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

[(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-2-(2-hydroxyethyl)-7-methyl-6,8-dioxoisoquinolin-7-yl] acetate

Dates

Modify: 2024-04-14

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